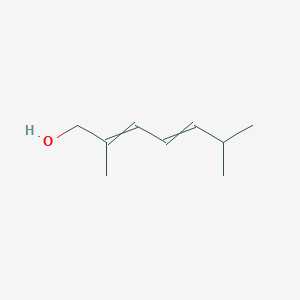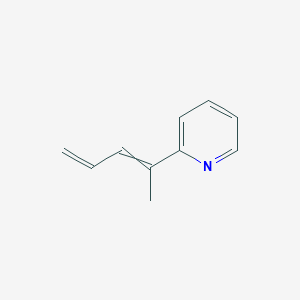
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused nitrogen-containing ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, followed by formylation and reduction steps . The reaction conditions often include the use of glacial acetic acid and hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antiproliferative agents against cancer cell lines.
Medicine: The compound is being explored for its potential use in developing new anticancer drugs.
Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cellular pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler nitrogen-containing heterocycle with significant biological activity.
Indolizine: The parent compound of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate, known for its medicinal properties.
Pyridine: Another nitrogen-containing heterocycle with wide applications in medicinal chemistry.
Uniqueness
This compound is unique due to its fused ring system and the presence of ester functional groups, which enhance its reactivity and potential biological activity. Its derivatives have shown promising results in anticancer research, making it a valuable compound for further study and development .
Propriétés
Numéro CAS |
61009-80-1 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-8-9-15-11(10)6-5-7-12(15)14(17)19-4-2/h8-9,12H,3-7H2,1-2H3 |
Clé InChI |
YKDYCSNSUVPOTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCC2=C(C=CN12)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)





